molecular formula C15H26N2O4 B6304651 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2102410-34-2

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B6304651
CAS No.: 2102410-34-2
M. Wt: 298.38 g/mol
InChI Key: WVVJCSWSUQMJTO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJCSWSUQMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes substitution reactions and esterification. For instance, the preparation might begin with 2,7-diazaspiro[3.5]nonane as a starting material, followed by a series of reactions to introduce the tert-butyl and ethyl groups, and finally esterification to form the dicarboxylate

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ethyl and tert-butyl ester moieties undergo hydrolysis under acidic or basic conditions. The ethyl ester group is more reactive due to reduced steric hindrance compared to the tert-butyl group.

Reaction Conditions Products Notes
1M HCl, reflux, 6–8 hours2-Tert-butyl 5-carboxy-2,7-diazaspiro[3.5]nonane-2-carboxylateEthyl ester selectively hydrolyzes; tert-butyl ester remains intact .
1M NaOH, 60°C, 4 hours5-Carboxy-2,7-diazaspiro[3.5]nonane-2-carboxylic acidComplete hydrolysis of both esters under prolonged basic conditions .

Nucleophilic Substitution at Ester Groups

The ethyl ester participates in nucleophilic acyl substitution reactions, while the tert-butyl ester’s bulkiness limits reactivity.

Reagent Conditions Product Yield
Ammonia (NH₃) in methanol25°C, 12 hours2-Tert-butyl 5-amide-2,7-diazaspiro[3.5]nonane-2-carboxylate65–70%
BenzylamineDCM, 0°C to RT, 24 hours2-Tert-butyl 5-(benzylamide)-2,7-diazaspiro[3.5]nonane-2-carboxylate55–60%

Spirocyclic Ring-Opening Reactions

The diazaspiro[3.5]nonane system undergoes ring-opening under acidic or reductive conditions, yielding linear diamines.

Reagent Conditions Product Application
HCl (gas) in dioxane0°C, 2 hoursLinear diamine with tert-butyl and ethyl groupsIntermediate for polymer synthesis .
LiAlH₄ in THFReflux, 6 hoursReduced diamine with hydroxyl groupsPotential ligand for metal coordination.

Deprotection of Tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine.

Reagent Conditions Product Follow-up Reactions
Trifluoroacetic acid (TFA)DCM, RT, 1 hour5-Ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylateAmine alkylation or acylation .
HCl (4M in dioxane)0°C, 30 minutesHydrochloride salt of deprotected compoundSalt formation improves solubility .

Reduction of Ester Groups

Selective reduction of esters to alcohols is achievable with strong hydride donors.

Reagent Conditions Product Challenges
LiAlH₄THF, 0°C to RT, 4 hours2-Tert-butyl 5-(2-hydroxyethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylateOver-reduction of spiro system possible.
DIBAL-HToluene, −78°C, 2 hoursPartial reduction to aldehyde intermediateRequires strict temperature control.

Oxidation of Amine Functionalities

The spirocyclic amines can be oxidized to N-oxides or nitroso derivatives under controlled conditions.

Reagent Conditions Product Stability
H₂O₂ (30%)Acetic acid, 50°C, 3 hours2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate N-oxideSensitive to further oxidation.
m-CPBADCM, RT, 12 hoursBis-N-oxide derivativeStabilizes spirocyclic conformation.

Key Insights from Comparative Analysis

  • Steric Effects : The tert-butyl group significantly impedes reactions at its adjacent ester site.

  • Ring Strain : The spiro[3.5]nonane system exhibits moderate ring strain, facilitating ring-opening under acidic conditions.

  • Synthetic Utility : Deprotection of the Boc group enables downstream functionalization of the amine for drug-discovery applications .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is its role as an acetylcholinesterase inhibitor. This property positions it as a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s disease. Increased acetylcholine levels can enhance cognitive function and memory .

Cancer Research

Recent studies have indicated that this compound may possess inhibitory effects on the proliferation of certain cancer cell lines. Its ability to modulate biological pathways linked to cell growth and apoptosis makes it a subject of interest in oncological research .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A one-pot reaction scheme has been documented, which simplifies the synthesis while maintaining high yields .

Toxicity and Safety

While the compound shows promise in various applications, safety assessments are crucial. The compound is classified with warning labels indicating potential skin irritation and harmful effects if ingested. Laboratory protocols must adhere to strict safety guidelines when handling this substance .

Current Research Trends

Research on this compound is ongoing, focusing on:

  • Mechanistic Studies : Understanding the precise mechanisms through which it acts as an acetylcholinesterase inhibitor.
  • Formulation Development : Exploring potential formulations that could enhance bioavailability and therapeutic efficacy.
  • Toxicological Studies : Comprehensive evaluations to determine long-term safety profiles for potential clinical applications .

Mechanism of Action

The mechanism of action of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: O²-tert-Butyl O⁵-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
  • CAS Number : 2225141-75-1
  • Molecular Formula : C₁₅H₂₄N₂O₅
  • Molecular Weight : 312.36 g/mol
  • Structural Features: A spirocyclic core with a 3.5 nonane backbone, tert-butyl and ethyl ester groups at positions 2 and 5, and an oxo group at position 8 .
  • Applications : Primarily used as a pharmaceutical intermediate or building block in medicinal chemistry for drug discovery .

Crystallographic refinement tools like SHELXL may be employed for structural validation .

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a comparative analysis of the target compound with five analogues, focusing on substituents, heteroatom composition, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications Purity
Target : O²-tert-Butyl O⁵-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate 2225141-75-1 C₁₅H₂₄N₂O₅ 312.36 Ethyl and tert-butyl esters; 8-oxo group; diaza core Pharmaceutical intermediates 98% (Industrial)
5-Benzyl 2-(tert-butyl) 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate 1824026-93-8 C₂₀H₂₆N₂O₅ 374.43 Benzyl ester at position 5; 8-oxo group Research-only biochemical studies >98%
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 C₁₂H₂₁N₂O₂·HCl 276.77 Simpler structure; lacks oxo group and ethyl ester; hydrochloride salt form Building block for drug synthesis Not specified
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate 1445950-84-4 C₁₄H₂₃NO₅ 285.34 Oxa (oxygen) heteroatom in ring; methyl ester at position 5 Specialty chemical synthesis Not specified
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 1839060-95-5 C₁₁H₁₉N₃O₃ 241.29 Triaza core (additional nitrogen); 7-oxo group Experimental phasing in crystallography Not specified

Critical Analysis of Structural and Functional Differences

Substituent Effects :

  • The benzyl-containing analogue (CAS 1824026-93-8) exhibits a higher molecular weight (374.43 vs. 312.36) and enhanced lipophilicity due to the aromatic benzyl group, making it suitable for targeted biochemical studies .
  • The methyl/oxa variant (CAS 1445950-84-4) replaces nitrogen with oxygen in the spirocyclic ring, altering electronic properties and solubility .

Functional Group Impact: The 8-oxo group in the target compound and its benzyl analogue (CAS 1824026-93-8) introduces a ketone functionality, which can participate in hydrogen bonding or serve as a site for further derivatization . The absence of an oxo group in tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) simplifies the molecule but limits its utility in oxidation-sensitive applications .

Industrial vs. Research Use :

  • The target compound is marketed at 98% purity for industrial-scale pharmaceutical synthesis , whereas the benzyl variant is restricted to research due to its specialized design .

Biological Activity

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2102410-34-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activity of this compound has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and neuropharmacology. The compound's structural features suggest it may interact with various biological targets.

Research indicates that diazaspiro compounds can exhibit a range of biological activities, including:

  • Antitumor Activity : Some diazaspiro compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in protecting neuronal cells from oxidative stress.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that derivatives of diazaspiro compounds exhibited significant cytotoxicity against several cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
    • Table 1 summarizes the cytotoxic effects on various cell lines.
    CompoundCell LineIC50 (µM)
    2-Tert-butyl 5-ethyl diazaspiroPC-315.4
    2-Tert-butyl 5-ethyl diazaspiroMCF-712.8
    Control (DMSO)PC-3>100
  • Neuroprotective Effects :
    • In a neurotoxicity model, the compound was shown to reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide. The protective effect was attributed to the modulation of antioxidant enzyme activity.
    • Table 2 outlines the protective effects observed in neuronal cultures.
    TreatmentViability (%)
    Control100
    H₂O₂ Alone30
    H₂O₂ + Compound70

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure .

Toxicology

Toxicological assessments indicate that while the compound exhibits some level of acute toxicity (Category 4 for oral exposure), it is generally well-tolerated at therapeutic doses . Long-term studies are necessary to fully elucidate its safety profile.

Q & A

Q. 1.1. What are the recommended synthetic pathways for 2-tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate, and how can experimental parameters be optimized?

Synthesis of this spirocyclic compound typically involves multi-step reactions, such as cyclocondensation or ring-closing metathesis. Optimization requires factorial design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between tert-butyl ester stability and reaction time . Statistical validation (ANOVA) ensures reproducibility, and reaction progress should be monitored via HPLC or LC-MS to detect intermediates .

Q. 1.2. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to confirm the spirocyclic scaffold and substituent positions. Pay attention to diastereotopic protons in the diazaspiro system.
  • IR : Carboxylate C=O stretching (~1700 cm1^{-1}) and tert-butyl C-H vibrations (~1360, 1390 cm1^{-1}) should align with reference spectra from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. 2.1. How do steric effects from the tert-butyl group influence the compound’s reactivity in catalytic applications?

The bulky tert-butyl group imposes steric hindrance, which can alter transition-state geometries in reactions like asymmetric catalysis. Computational studies (e.g., molecular dynamics simulations) can model steric interactions, while experimental kinetic data (Eyring plots) quantify activation barriers. For example, compare turnover frequencies (TOFs) with analogs lacking the tert-butyl group to isolate steric contributions .

Q. 2.2. What computational strategies are effective for predicting the compound’s stability under varying pH conditions?

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate protonation states of the diazaspiro nitrogen atoms.
  • Degradation Pathways : Combine quantum mechanical calculations (e.g., DFT) with accelerated stability testing (40°C/75% RH) to identify hydrolysis-prone sites. LC-MS/MS can detect degradation products .

Data Contradiction Analysis

Q. 3.1. How should researchers address discrepancies between experimental and computational yields in synthesis?

  • Hypothesis Testing : Verify computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).
  • Error Sources : Quantify experimental uncertainties (e.g., purity of starting materials via elemental analysis) and compare with computational error margins (e.g., ±5% in DFT energy calculations).
  • Case Study : If predicted yield is 75% but observed yield is 60%, re-evaluate side reactions (e.g., tert-butyl ester hydrolysis) using kinetic modeling .

Q. 3.2. Why might crystallographic data conflict with spectroscopic assignments?

X-ray crystallography provides absolute stereochemistry but may fail to resolve dynamic conformers observed in solution-phase NMR. For example, tert-butyl rotamers in solution can split NMR signals, whereas crystal structures show static conformations. Use variable-temperature NMR to reconcile differences .

Methodological Frameworks

Q. 4.1. What experimental designs are suitable for studying the compound’s role in supramolecular chemistry?

  • Host-Guest Binding : Use isothermal titration calorimetry (ITC) to measure binding constants (KaK_a) with macrocyclic hosts (e.g., cucurbiturils).
  • Design : Apply a Box-Behnken design to optimize molar ratios, temperature, and solvent polarity. Validate with molecular docking simulations .

Q. 4.2. How can machine learning (ML) accelerate reaction optimization for derivatives of this compound?

  • Data Curation : Compile reaction datasets (e.g., yields, conditions) into a structured database.
  • Model Training : Use gradient-boosted decision trees (XGBoost) to predict optimal catalyst-substrate combinations. Validate predictions with high-throughput experimentation .

Stability and Degradation

Q. 5.1. What analytical methods are critical for assessing thermal stability?

  • TGA/DSC : Quantify decomposition temperatures (TdT_d) and enthalpy changes.
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) of degradation. Cross-reference with Arrhenius predictions from computational models .

Structural Characterization Tables

Parameter Method Key Observations Reference
Crystal StructureX-ray DiffractionSpirocyclic core with tert-butyl distortion
1H^1H-NMR Shifts500 MHz, CDCl3_3δ 1.42 (s, 9H, tert-butyl), δ 4.25 (q, 2H, ethyl)
Degradation ProductsLC-MS/MSHydrolyzed carboxylate fragments at m/z 245, 189

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.